4-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Alkylation: The tetrazole intermediate is then alkylated with 2-bromo-2-methylpropane to introduce the isopropyl group.
Morpholine Introduction: Finally, the alkylated tetrazole is reacted with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-CHLOROPHENYL)-4-((4-CHLOROPHENYL)SULFONYL)-1,3-OXAZOL-5-YL)MORPHOLINE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE
Uniqueness
4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is unique due to its combination of a tetrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18ClN5O |
---|---|
Molecular Weight |
307.78 g/mol |
IUPAC Name |
4-[2-[1-(4-chlorophenyl)tetrazol-5-yl]propan-2-yl]morpholine |
InChI |
InChI=1S/C14H18ClN5O/c1-14(2,19-7-9-21-10-8-19)13-16-17-18-20(13)12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3 |
InChI Key |
UQERDAVOFKGXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.